{[(6-Isopropyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetic acid
Übersicht
Beschreibung
{[(6-Isopropyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetic acid is a useful research compound. Its molecular formula is C12H14N2O3S2 and its molecular weight is 298.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound {[(6-Isopropyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetic acid is a derivative of thieno[2,3-d]pyrimidine, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and enzyme inhibitory properties.
Antibacterial Activity
Thieno[2,3-d]pyrimidine derivatives have shown significant antibacterial properties. A study indicated that several synthesized derivatives displayed potent activity against multi-drug resistant gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) with minimum inhibitory concentrations (MICs) ranging from 2 to 16 mg/L. These compounds exhibited low toxicity against mammalian cells, suggesting a favorable therapeutic index for potential clinical applications .
Compound | MIC (mg/L) | Target Bacteria |
---|---|---|
Compound A | 2 | MRSA |
Compound B | 16 | VRE |
Compound C | 32 | Gram-negative strains |
Anticancer Activity
Recent studies have explored the anticancer potential of thieno[2,3-d]pyrimidine derivatives. For instance, compounds targeting the epidermal growth factor receptor (EGFR) have been synthesized and evaluated for their efficacy against triple-negative breast cancer cells (MDA-MB-231). The results indicated that certain derivatives inhibited cell proliferation effectively through mechanisms involving EGFR and vascular endothelial growth factor (VEGF) suppression .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound D | MDA-MB-231 | 10 | EGFR inhibition |
Compound E | MDA-MB-231 | 15 | VEGF suppression |
Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory properties. Specifically, it was found to inhibit aldose reductase (ALR2), an enzyme implicated in diabetic complications. The structure-activity relationship (SAR) studies revealed that modifications in the thieno[2,3-d]pyrimidine scaffold could enhance its inhibitory potency. For instance, certain derivatives demonstrated IC50 values in the submicromolar range, significantly outperforming established inhibitors like epalrestat .
Enzyme | Inhibitor | IC50 (µM) |
---|---|---|
Aldose Reductase | Compound F | 0.5 |
Aldose Reductase | Epalrestat | 2.5 |
Case Studies
- Antibacterial Case Study : A recent investigation synthesized various thieno[2,3-d]pyrimidine derivatives and tested their antibacterial activity against clinical isolates of MRSA. The study highlighted that specific modifications in the thieno ring enhanced the antibacterial efficacy while maintaining low cytotoxicity .
- Anticancer Case Study : In another study focused on breast cancer treatment, compounds derived from thieno[2,3-d]pyrimidine were tested against MDA-MB-231 cells. The leading compound showed a significant reduction in cell viability and was further analyzed through molecular docking studies to understand its binding interactions with EGFR .
Eigenschaften
IUPAC Name |
2-[(4-oxo-6-propan-2-yl-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S2/c1-6(2)8-3-7-11(17)13-9(14-12(7)19-8)4-18-5-10(15)16/h3,6H,4-5H2,1-2H3,(H,15,16)(H,13,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXHBQREVKXSHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(S1)N=C(NC2=O)CSCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.